molecular formula C21H15Cl2N3O2S2 B3863327 (5Z)-5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3863327
M. Wt: 476.4 g/mol
InChI Key: VRZDZAQRJMNRNX-BOPFTXTBSA-N
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Description

The target compound is a rhodanine derivative featuring a 3,4-dichlorobenzylidene moiety at position 5 and a substituted pyrazolyl group at position 2. Rhodanine-based thiazolidinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The 3,4-dichlorobenzylidene substituent introduces electron-withdrawing groups (Cl atoms), which may enhance electrophilicity and intermolecular interactions, while the pyrazolyl group contributes to steric and electronic modulation.

Properties

IUPAC Name

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S2/c1-12-18(20(28)26(24(12)2)14-6-4-3-5-7-14)25-19(27)17(30-21(25)29)11-13-8-9-15(22)16(23)10-13/h3-11H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZDZAQRJMNRNX-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Structural Properties

Table 1: Key Structural and Electronic Differences in Rhodanine Derivatives
Compound Name Substituents (Position 5) Substituents (Position 3) Key Properties/Effects Reference
Target Compound (5Z)-5-(3,4-dichlorobenzylidene)-... 3,4-dichlorobenzylidene 1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl High electrophilicity due to Cl groups; potential enhanced bioactivity. N/A
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-methylbenzylidene Phenyl Electron-donating methyl group reduces electrophilicity; lower reactivity.
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-hydroxybenzylidene Phenyl Intramolecular H-bonding (S(6) motif); improved solubility via polar hydroxy group.
(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-...]-methylene}-... 3-fluoro-4-methylphenyl 2-chlorobenzyl Fluorine enhances lipophilicity; chloro group increases steric hindrance.
(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-...]-methylene}-... 4-isobutoxy-3-methylphenyl Octyl Long alkyl chain improves membrane permeability; bulky substituents reduce solubility.

Key Observations :

  • Electron-Withdrawing vs.
  • Hydrogen Bonding : Compounds with hydroxy groups (e.g., 2-hydroxybenzylidene) exhibit intramolecular H-bonding (S(6) motif), stabilizing molecular conformation and improving solubility .

Key Observations :

  • Antibacterial Activity : The hydroxybenzylidene derivative () and natural compound 4 () show potent activity against H. pylori, suggesting that substituent polarity and planarity are critical for target binding.

Crystallographic and Conformational Analysis

Table 3: Crystallographic Data for Selected Analogs
Compound Name/Structure Dihedral Angles (°) Hydrogen Bonding Motifs Crystal Packing Behavior Reference
(5Z)-5-(2-Hydroxybenzylidene)-... A/B: 79.26; A/C: 9.68 S(6) (intramolecular), R²²(7) (intermolecular) Dimer formation via H-bonding; stabilized by π-π stacking.
(5Z)-5-(2-Methylbenzylidene)-... Not reported C–H⋯S interactions Likely less stable due to absence of strong H-bond donors.
Target Compound Predicted: <10° (A/C) Potential C–H⋯Cl and Cl⋯π interactions Enhanced stability via halogen bonding; dense packing. N/A

Key Observations :

  • Hydrogen Bonding vs. Halogen Bonding : The hydroxybenzylidene derivative forms stable dimers via H-bonding , while the target compound’s Cl groups may engage in halogen bonding, altering crystallization dynamics.
  • Planarity and Stacking: The dichlorobenzylidene group likely increases planarity between the thiazolidinone core and aryl rings, promoting π-π stacking interactions critical for solid-state stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

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